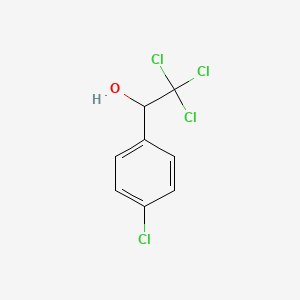
2,2,2-trichloro-1-(4-chlorophenyl)ethanol
Descripción general
Descripción
Benzyl alcohol, p-chloro-alpha-(trichloromethyl)-: is a chemical compound with the molecular formula C8H6Cl4O and a molecular weight of 259.945 g/mol . It is also known by its systematic name, 2,2,2-trichloro-1-(4-chlorophenyl)ethanol . This compound is characterized by the presence of a benzyl alcohol group substituted with a p-chloro and an alpha-trichloromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cannizzaro Reaction: One of the methods to synthesize benzyl alcohol derivatives involves the Cannizzaro reaction, where aromatic aldehydes are decomposed by an alcoholic solution of potassium hydroxide into a mixture of the corresponding acid and alcohol. For instance, p-chlorobenzaldehyde can be used as a starting material.
Hydrolysis of Benzyl Chloride: Another common method involves the hydrolysis of benzyl chloride in the presence of water to produce benzyl alcohol.
Industrial Production Methods: The industrial production of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, typically involves the chlorination of benzyl alcohol followed by further chemical modifications to introduce the trichloromethyl group .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl alcohol derivatives can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert benzyl alcohol derivatives into hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: p-Chlorobenzaldehyde or p-chlorobenzoic acid.
Reduction: p-Chlorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals .
Biology:
- Employed in biochemical research to study enzyme interactions and metabolic pathways involving alcohols .
Medicine:
- Investigated for its potential use in developing new therapeutic agents due to its unique chemical structure .
Industry:
Mecanismo De Acción
The mechanism of action of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, involves its interaction with biological molecules through its hydroxyl and trichloromethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Benzyl alcohol: A simpler analog without the p-chloro and trichloromethyl groups.
p-Chlorobenzyl alcohol: Lacks the trichloromethyl group.
Trichloromethylbenzene: Lacks the hydroxyl group.
Uniqueness:
Propiedades
Número CAS |
5333-82-4 |
|---|---|
Fórmula molecular |
C8H6Cl4O |
Peso molecular |
259.9 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H |
Clave InChI |
LQAPSMWXDFJNGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl |
Key on ui other cas no. |
5333-82-4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














